molecular formula C9H8N2O3 B1390105 Methyl 3-cyano-5-methoxyisonicotinate CAS No. 1142192-17-3

Methyl 3-cyano-5-methoxyisonicotinate

Cat. No.: B1390105
CAS No.: 1142192-17-3
M. Wt: 192.17 g/mol
InChI Key: CSOQJJMRYXTKLS-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic investigation of this compound provides fundamental insights into its solid-state molecular geometry and intermolecular packing arrangements. The compound exists in crystalline form with well-defined lattice parameters that can be determined through single-crystal X-ray diffraction analysis. The crystallographic data reveals critical information about bond lengths, bond angles, and torsional angles that define the molecular conformation in the solid state.

The pyridine ring system in this compound maintains planarity, which is characteristic of aromatic heterocycles. The cyano group at the 3-position exhibits linear geometry with typical carbon-nitrogen triple bond characteristics, while the methoxy substituent at the 5-position adopts a configuration that minimizes steric hindrance with adjacent functional groups. The methyl ester functionality at the 4-position shows rotational freedom around the carbon-oxygen single bond, allowing for conformational flexibility that influences the overall molecular shape.

Intermolecular interactions within the crystal lattice include weak hydrogen bonding interactions and van der Waals forces that contribute to crystal stability. The presence of multiple heteroatoms, including nitrogen and oxygen atoms, creates opportunities for dipole-dipole interactions and potential hydrogen bonding with neighboring molecules. These interactions significantly influence the melting point, solubility characteristics, and other physical properties of the compound.

The unit cell parameters, space group symmetry, and molecular packing arrangements provide essential information for understanding the bulk properties of the material. The crystallographic analysis also reveals the extent of molecular planarity and any deviations from ideal geometries that may result from crystal packing forces or intramolecular strain.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical tool for characterizing the structure of this compound in solution. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen atom environments within the molecule, revealing distinct chemical shifts, coupling patterns, and integration ratios that confirm the proposed structure.

The aromatic region of the proton Nuclear Magnetic Resonance spectrum displays characteristic signals corresponding to the pyridine ring protons. The hydrogen atoms at positions 2 and 6 of the pyridine ring exhibit distinct chemical shifts due to their unique electronic environments influenced by the electron-withdrawing cyano group and the electron-donating methoxy substituent. These protons typically appear as singlets or doublets depending on their coupling relationships with adjacent atoms.

The methoxy group protons generate a distinctive singlet in the aliphatic region of the spectrum, typically appearing around 3.8 to 4.0 parts per million. The methyl ester protons produce another characteristic singlet, usually observed around 3.9 to 4.1 parts per million, with an integration ratio that confirms the presence of three equivalent hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The carbonyl carbon of the ester functionality exhibits a characteristic downfield chemical shift around 160 to 170 parts per million, while the cyano carbon appears in the range of 115 to 120 parts per million. The aromatic carbon atoms of the pyridine ring display chemical shifts between 120 and 160 parts per million, with specific values dependent on their substitution patterns and electronic environments.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and heteronuclear single quantum coherence experiments, provide additional structural confirmation by establishing connectivity patterns between protons and carbons. These advanced spectroscopic methods enable unambiguous assignment of all resonances and confirm the substitution pattern on the pyridine ring.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about its molecular ion stability and characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 192, corresponding to the molecular weight of 192.17 grams per mole. The isotope pattern observed in the molecular ion region confirms the molecular formula C₉H₈N₂O₃ and provides additional verification of the compound identity.

Electron impact ionization typically produces a stable molecular ion peak with moderate intensity, indicating reasonable molecular ion stability under standard ionization conditions. The fragmentation pattern reveals characteristic losses that provide structural information about the functional groups present in the molecule. Common fragmentation pathways include the loss of methoxy radicals, leading to fragment ions with masses corresponding to the loss of 31 mass units.

The ester functionality undergoes characteristic fragmentation through alpha-cleavage processes, resulting in the formation of acylium ions and alkoxy radicals. These fragmentation products appear as prominent peaks in the mass spectrum and serve as diagnostic indicators for the presence of the methyl ester group. The cyano substituent typically remains attached to the aromatic ring system during fragmentation, contributing to the stability of aromatic fragment ions.

Collision-induced dissociation experiments provide additional fragmentation information by subjecting the molecular ion to controlled fragmentation conditions. These experiments reveal secondary and tertiary fragmentation pathways that provide deeper insights into the molecular structure and help distinguish between isomeric compounds with similar molecular weights.

The base peak in the mass spectrum often corresponds to a stable aromatic fragment ion that retains the pyridine ring system along with one or more substituents. The relative intensities of various fragment ions provide information about the preferred fragmentation pathways and the stability of different molecular regions under ionization conditions.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared and Raman spectroscopy, provide comprehensive information about the functional groups and molecular vibrations present in this compound. These complementary techniques offer distinct selection rules and sensitivities that together provide a complete vibrational profile of the molecule.

Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The cyano group exhibits a strong, sharp absorption band around 2220 to 2240 wavenumbers, which serves as a distinctive fingerprint for the presence of the carbon-nitrogen triple bond. The carbonyl stretch of the ester functionality appears as an intense absorption around 1720 to 1740 wavenumbers, confirming the presence of the methyl ester group.

The aromatic carbon-carbon stretching vibrations of the pyridine ring system produce multiple absorption bands in the region between 1400 and 1600 wavenumbers. These bands reflect the delocalized nature of the aromatic system and provide information about the substitution pattern on the ring. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1250 to 1300 wavenumbers, along with carbon-hydrogen stretching and bending modes in the appropriate spectral regions.

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to symmetric vibrations and aromatic ring modes. The cyano stretching vibration appears prominently in the Raman spectrum, often with greater intensity than observed in the Infrared spectrum due to the polarizability changes associated with the triple bond vibration. The aromatic ring breathing modes and symmetric stretching vibrations are well-resolved in the Raman spectrum, providing additional confirmation of the pyridine ring structure.

Density functional theory calculations of vibrational frequencies provide theoretical support for the experimental observations and enable detailed assignment of specific vibrational modes to molecular motions. These computational studies help distinguish between overlapping absorption bands and provide insights into the coupling between different vibrational modes within the molecule.

The fingerprint region below 1400 wavenumbers contains numerous absorption bands that arise from complex combinations of bending, stretching, and torsional vibrations. This region serves as a unique identifier for the compound and can be used for definitive identification through spectral database comparisons. The relative intensities and positions of these bands provide information about the overall molecular conformation and the interactions between different functional groups.

Properties

IUPAC Name

methyl 3-cyano-5-methoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-7-5-11-4-6(3-10)8(7)9(12)14-2/h4-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOQJJMRYXTKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=C1)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201187275
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-17-3
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridinecarboxylic acid, 3-cyano-5-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201187275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-cyano-5-methoxyisonicotinate is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against pathogens, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is derived from isonicotinic acid and features a methoxy group and a cyano group that significantly influence its biological activity. The molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 178.17 g/mol.

Anti-Tubercular Activity

Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tb). In vitro assays have demonstrated that this compound exhibits potent inhibitory effects on the growth of M. tb, with minimal inhibitory concentrations (MIC) reported in the range of 0.08 to 0.12 µg/mL under various testing conditions .

Table 1: MIC Values Against Mycobacterium tuberculosis

CompoundMIC (µg/mL)Testing Method
This compound0.08MABA
This compound0.12LORA

The mechanism by which this compound exerts its anti-tubercular effects appears to involve the inhibition of key metabolic pathways in M. tuberculosis. The presence of the cyano group is believed to enhance lipophilicity, allowing better membrane penetration and subsequent inhibition of bacterial growth .

Structure-Activity Relationships (SAR)

The structural modifications of this compound have been systematically studied to understand their impact on biological activity. The SAR studies indicate that substituents on the pyridine ring significantly affect potency and selectivity against M. tuberculosis.

Key Findings from SAR Studies

  • Lipophilicity : Compounds with higher clogP values generally exhibited better anti-tubercular activity .
  • Substituent Effects : Variations in the methoxy and cyano groups lead to changes in pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several case studies have documented the effectiveness of this compound in animal models:

  • In Vivo Efficacy : In murine models of tuberculosis, treatment with this compound resulted in significant reductions in bacterial load in lung tissues compared to controls .
  • Toxicological Profile : Toxicity assessments indicated that the compound has a favorable safety profile, with IC50 values greater than 10 µg/mL in Vero cell assays, suggesting low cytotoxicity .

Scientific Research Applications

Organic Synthesis

Methyl 3-cyano-5-methoxyisonicotinate serves as a valuable intermediate in organic synthesis. It is utilized for the construction of more complex molecules, particularly in the development of pharmaceutical compounds. The presence of both methoxy and cyano groups allows for diverse chemical reactions such as nucleophilic substitutions and cyclizations.

Reaction TypeExample ReactionProduct
Nucleophilic SubstitutionReaction with aminesAmine derivatives
CyclizationReaction with aldehydesHeterocyclic compounds

Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, making it a candidate for further drug development.

Case Study : A study conducted on the compound's effects on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. This suggests its potential as an anticancer agent.

Pharmaceutical Development

The compound is being explored as a building block for new pharmaceuticals. Its structural features enable modifications that can enhance bioactivity or selectivity towards specific biological targets.

Target DiseasePotential Application
CancerAnticancer agents
Bacterial InfectionsAntibiotics

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with other pyridine-based esters and methylated derivatives. Key analogues include:

Compound Substituents Key Differences
Methyl 3-cyano-5-methoxyisonicotinate 3-cyano, 5-methoxy, pyridine core Reference compound for comparison.
Methyl 5-cyclopropylpyrazole-4-carboxylate Pyrazole core, cyclopropyl substituent Heterocyclic core differs (pyridine vs. pyrazole), altering electronic properties .
Sandaracopimaric acid methyl ester Diterpenoid methyl ester Non-aromatic, terpene-derived structure; lacks cyano/methoxy groups .
Methyl salicylate Benzoate ester with hydroxyl group Benzene ring instead of pyridine; hydroxyl group introduces distinct reactivity .



Structural Implications :

  • The pyridine ring in this compound enhances electron-withdrawing effects compared to benzene-based esters, influencing its stability and interaction with biological targets.

Physicochemical Properties

Limited direct data on this compound’s properties exist in the provided evidence. However, comparisons can be inferred from structurally related methyl esters:

Property This compound (Inferred) Methyl salicylate Methyl isothiocyanate
Boiling Point High (due to polar groups) 222°C 119°C
Solubility Moderate in polar solvents Low in water Reacts violently with water
Reactivity Stable under inert conditions Hydrolyzes in acidic media Highly reactive (oxidizers, acids, bases)

Key Observations :

  • The presence of methoxy and cyano groups likely enhances thermal stability compared to volatile methyl esters like methyl isothiocyanate .
  • Unlike methyl salicylate, which hydrolyzes in acidic conditions, the pyridine core may confer resistance to hydrolysis under similar conditions .

Reactivity and Functional Group Compatibility

This compound’s reactivity is influenced by its substituents:

  • Cyano Group: Susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acids under basic conditions).
  • Methoxy Group : Electron-donating effects stabilize the pyridine ring but may hinder electrophilic substitution reactions.

Comparison with Methyl Isothiocyanate :

  • Methyl isothiocyanate exhibits extreme reactivity with water, acids, and bases due to its thiocyanate functional group, whereas this compound’s ester and cyano groups suggest milder reactivity .

Q & A

Q. What are the recommended safety protocols for handling Methyl 3-cyano-5-methoxyisonicotinate in laboratory settings?

  • Methodological Answer: Handling requires strict adherence to safety measures:
  • Conduct experiments in well-ventilated areas with local exhaust systems to minimize vapor exposure .
  • Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Gloves must comply with EN 374 standards for chemical resistance .
  • Store the compound in sealed containers under inert gas (e.g., nitrogen) at 0–6°C to prevent degradation from moisture or oxidation .
  • Avoid contact with incompatible materials like strong oxidizers, and use anti-static equipment to prevent ignition risks .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer:
  • Chromatography: Use HPLC or GC-MS to assess purity, comparing retention times against reference standards.
  • Spectroscopy: Employ 1^1H/13^{13}C NMR to confirm functional groups (e.g., methoxy, cyano) and FT-IR for characteristic peaks (e.g., C≡N stretch at ~2200 cm1^{-1}).
  • Elemental Analysis: Validate molecular composition (C9_9H8_8N2_2O3_3) via combustion analysis .

Q. What are the key physical properties (e.g., solubility, stability) critical for experimental design with this compound?

  • Methodological Answer:
  • Solubility: Test in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., dichloromethane) to optimize reaction conditions.
  • Stability: Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via TLC or UV-Vis spectroscopy to identify decomposition products .

Q. How should researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer:
  • Cross-validate data using multiple analytical techniques (e.g., DSC for melting point, high-resolution mass spectrometry for molecular weight).
  • Consult authoritative databases like NIST Chemistry WebBook for standardized references .
  • Replicate synthesis protocols from conflicting studies to isolate variables (e.g., recrystallization solvents) causing discrepancies .

Advanced Research Questions

Q. What synthetic strategies can optimize the yield of this compound in multistep reactions?

  • Methodological Answer:
  • Catalysis: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling steps to enhance regioselectivity.
  • Microwave-Assisted Synthesis: Reduce reaction times and improve cyano-group incorporation efficiency.
  • DoE (Design of Experiments): Use factorial designs to optimize parameters like temperature, solvent polarity, and stoichiometry .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer:
  • Perform DFT calculations (e.g., Gaussian or ORCA) to map electron density distributions and identify reactive sites (e.g., para to methoxy groups).
  • Simulate transition states to predict activation energies for substitution pathways.
  • Validate predictions experimentally via kinetic isotope effects or Hammett plots .

Q. What methodologies are suitable for studying the compound’s stability under acidic or basic conditions?

  • Methodological Answer:
  • Kinetic Analysis: Use pH-stat titrations to monitor hydrolysis rates. Quench aliquots at intervals and analyze via LC-MS for intermediates (e.g., carboxylic acid derivatives).
  • Isolation of Degradants: Scale up hydrolysis reactions, isolate products via column chromatography, and characterize structures via X-ray crystallography .

Q. How can researchers design a systematic review to resolve contradictions in the compound’s reported biological activity?

  • Methodological Answer:
  • Define inclusion/exclusion criteria for studies (e.g., in vitro vs. in vivo, concentration ranges).
  • Use tools like PRISMA for literature screening and meta-analysis to quantify effect sizes.
  • Assess bias via funnel plots and sensitivity analyses .

Q. What advanced techniques characterize the compound’s interactions with biomacromolecules (e.g., enzymes or DNA)?

  • Methodological Answer:
  • Surface Plasmon Resonance (SPR): Measure binding affinities in real-time.
  • Molecular Docking: Use AutoDock Vina to simulate binding poses with target proteins.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Q. How can researchers mitigate challenges in scaling up reactions involving this compound?

  • Methodological Answer:
  • Perform hazard assessments (e.g., DSC for exothermic reactions) and design continuous-flow systems to control heat/mass transfer.
  • Optimize solvent recovery via distillation or membrane filtration to reduce waste.
  • Collaborate with process chemists to adapt lab-scale protocols (e.g., catalyst recycling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-cyano-5-methoxyisonicotinate
Reactant of Route 2
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Methyl 3-cyano-5-methoxyisonicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.